molecular formula C31H22F6O2 B3244476 (S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol CAS No. 1621066-71-4

(S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol

Cat. No.: B3244476
CAS No.: 1621066-71-4
M. Wt: 540.5 g/mol
InChI Key: UYODDMGKGRQHHQ-UHFFFAOYSA-N
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Description

This chiral spirobiindene derivative features a rigid spirocyclic backbone with two hydroxyl groups at the 7,7'-positions and electron-withdrawing 4-(trifluoromethyl)phenyl substituents at the 6,6'-positions. Its molecular formula is C₃₃H₂₀F₁₂O₂ (MW: 676.5), and it serves as a high-performance chiral ligand in asymmetric catalysis, particularly in reactions requiring strong electron-withdrawing effects and stereochemical control . The S-configuration at the spiro center ensures enantioselective interactions in coordination chemistry.

Properties

IUPAC Name

5,5'-bis[4-(trifluoromethyl)phenyl]-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22F6O2/c32-30(33,34)21-7-1-17(2-8-21)23-11-5-19-13-15-29(25(19)27(23)38)16-14-20-6-12-24(28(39)26(20)29)18-3-9-22(10-4-18)31(35,36)37/h1-12,38-39H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYODDMGKGRQHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)O)C5=C1C=CC(=C5O)C6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis[4-(trifluoromethyl)phenyl]-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multiple steps, starting from commercially available precursors. One common approach is the radical trifluoromethylation of indene derivatives, followed by a series of functional group transformations to introduce the hydroxyl groups and achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’,3,3’-Tetrahydro-6,6’-bis[4-(trifluoromethyl)phenyl]-1,1’-spirobi[1H-indene]-7,7’-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis[4-(trifluoromethyl)phenyl]-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and membranes. This can lead to modulation of enzyme activity, disruption of cellular processes, and induction of specific biological effects .

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key differences in substituents, molecular properties, and applications among related spirobiindene derivatives:

Compound Name Substituents (6,6'-positions) CAS Molecular Formula MW Application Key Features Source
Target Compound 4-(trifluoromethyl)phenyl - C₃₃H₂₀F₁₂O₂ 676.5 Asymmetric catalysis Strong electron-withdrawing groups enhance acidity of hydroxyls and catalytic activity.
(R)-6,6'-Bis(3,5-dimethylphenyl) 3,5-dimethylphenyl 930784-56-8 C₂₉H₂₈O₂ 408.5 Chiral catalyst Electron-donating methyl groups improve solubility but reduce catalytic acidity.
(R)-6,6'-Bis(4-nitrophenyl) 4-nitrophenyl 1352810-33-3 C₂₅H₁₈N₂O₆ 442.4 Pharmaceutical intermediates Nitro groups increase reactivity but may reduce thermal stability.
(S)-Parent Compound None 223259-63-0 C₁₇H₁₆O₂ 252.3 Reference ligand Minimal steric/electronic effects; used for baseline studies.
(S)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl] 3,5-bis(trifluoromethyl)phenyl 1258327-01-3 C₃₃H₂₀F₁₂O₂ 676.5 Advanced catalysis Increased steric bulk improves enantioselectivity but lowers solubility.
(R)-6,6'-Dimethyl Methyl 930784-54-6 C₁₉H₂₀O₂ 280.4 Research reagent Compact substituents offer moderate steric effects.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The target compound's 4-(trifluoromethyl)phenyl groups provide strong EW effects, increasing the acidity of the hydroxyl protons (pKa ~8–10), which is critical for coordinating metal catalysts (e.g., Ti, Al) in asymmetric aldol or Henry reactions .
    • In contrast, the 3,5-bis(trifluoromethyl)phenyl analogue (CAS 1258327-01-3) exhibits even greater EW effects but suffers from reduced solubility in polar solvents due to higher hydrophobicity .
  • Electron-Donating Groups (EDGs):

    • The 3,5-dimethylphenyl derivative (CAS 930784-56-8) shows enhanced solubility in organic solvents but weaker coordination ability, limiting its use to reactions requiring mild conditions .
  • Steric Bulk:

    • Bulky substituents like 2,4,6-tris(isopropyl)phenyl (CAS 1372719-98-6, MW 656.97) significantly improve enantioselectivity in Diels-Alder reactions but necessitate harsh reaction conditions due to poor solubility .

Performance in Catalysis

  • Asymmetric Aldol Reactions: The target compound achieves >95% ee in aldol reactions, outperforming the nitro-substituted analogue (70–80% ee) due to better stabilization of transition states via EW effects .
  • Polymer Synthesis:

    • Spirobisindane-based polyimides (e.g., SBIDA-derived polymers) exhibit glass transition temperatures (Tg ) up to 300°C, but the target compound’s fluorinated groups could further enhance thermal stability for high-performance materials .

Biological Activity

(S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

  • Molecular Formula : C31H22F6O2
  • Molecular Weight : 540.5 g/mol
  • CAS Number : 1621066-71-4

The compound features a spirobiindene core with two trifluoromethylphenyl groups and two hydroxyl groups, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes and inhibit growth.

2. Larvicidal Activity

A study focusing on related compounds demonstrated significant larvicidal activity against Anopheles arabiensis, a malaria vector. Compounds with trifluoromethyl substitutions exhibited high mortality rates in larvae, suggesting that this compound may possess similar properties. The larvicidal effect was attributed to the disruption of juvenile hormone signaling pathways essential for larval development .

3. Caspase Inhibition

The compound's structural analogs have been studied for their potential as antiapoptotic agents. Inhibition of caspases (specifically caspase-3 and caspase-9) was noted in related compounds during renal ischemia/reperfusion injury studies. This suggests that this compound may also exhibit protective effects against apoptosis in various cell types .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialPotential effectiveness against various bacterial strains
LarvicidalHigh mortality rates against Anopheles arabiensis larvae; effective at low concentrations
AntiapoptoticInhibition of caspases; protective effects in renal injury models

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with proteins involved in larval development and apoptosis regulation.

Q & A

Q. What are the key synthetic challenges in preparing (S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol, and how can they be addressed methodologically?

  • Synthesis Challenges : The spirobiindane core requires precise control over stereochemistry and regioselectivity. Evidence from analogous spirobisindane syntheses (e.g., TTSBD in Figure S1) highlights the need for acid-catalyzed cyclization and purification via crystallization to avoid racemization .
  • Methodological Solutions : Use chiral catalysts (e.g., Rh(COD)OMe in THF with D₂ gas) to maintain enantiomeric purity during hydrogen isotope exchange, as demonstrated in spinol derivatives . Gel permeation chromatography (GPC) is critical to quantify cyclic byproducts (4–25% in polyimide syntheses), which depend on diamine spatial orientation .

Q. How can researchers characterize the physical and chemical properties of this compound effectively?

  • Key Techniques :
  • NMR Spectroscopy : Assign peaks using deuterated solvents (e.g., d₆-DMSO) to resolve aromatic protons and confirm stereochemistry. For example, δ 9.00 (s, OH) and δ 6.99 (d, J = 8.4 Hz) are diagnostic signals in related spirobiindane diols .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal glass transition temperatures (Tg) and decomposition profiles. Polyimides derived from spirobisindane anhydrides show Tg values >250°C, indicating high thermal stability .

Advanced Research Questions

Q. How does the introduction of trifluoromethyl groups impact the compound’s reactivity and application in catalysis or materials science?

  • Electron-Withdrawing Effects : The -CF₃ groups enhance electrophilicity, making the compound a candidate for asymmetric catalysis ligands. For example, spirobiindane-derived phosphines (e.g., Tol-SDP) are used in metal-catalyzed reactions due to their rigid, chiral environments .
  • Material Science Applications : In polyimides, trifluoromethyl groups improve solubility in organic solvents while maintaining high thermal stability (TGA data shows <5% weight loss at 400°C) .

Q. What methodologies are recommended for studying isotopic labeling (e.g., deuterium) in this compound, and what mechanistic insights can be gained?

  • Labeling Protocol : Use [Rh(COD)OMe]₂ (2.5 mol%) in THF under D₂ pressure (1 bar) for 24 hours. Purify via cold hexane crystallization, achieving ~67% yield, as shown in hydrogen isotope exchange studies .
  • Mechanistic Insights : Deuterium incorporation at benzylic positions reveals reaction pathways and kinetic isotope effects, critical for probing reaction mechanisms in organic synthesis.

Data Contradictions and Resolution

Q. How should discrepancies in cyclic byproduct formation during polymerization be analyzed?

  • Contradictory Evidence : Cyclic content in spirobisindane-derived polyimides ranges from 4% to 25% depending on diamine rigidity .
  • Resolution Strategy : Optimize reaction conditions (e.g., alkali metal ion concentration in m-cresol) to suppress cyclization. Use GPC and MALDI-TOF to quantify and characterize cyclic vs. linear polymers .

Methodological Tables

Q. Table 1. Thermal Stability of Spirobiindane-Derived Polymers

PropertyValue (Example)MethodReference
Glass Transition Temp (Tg)>250°CDSC
Decomposition Onset400°CTGA (N₂, 10°C/min)

Q. Table 2. Isotopic Labeling Efficiency

ConditionYield (%)Purity (%)Reference
Rh(COD)OMe, THF, D₂, 24h67>95

Key Takeaways

  • Synthesis : Prioritize enantioselective methods with chiral catalysts and rigorous purification.
  • Characterization : Combine NMR, DSC, and TGA for structural and thermal profiling.
  • Applications : Leverage -CF₃ groups for catalysis and high-temperature materials.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol
Reactant of Route 2
(S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol

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